molecular formula C20H23N3O4 B2756943 methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448063-72-6

methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2756943
CAS No.: 1448063-72-6
M. Wt: 369.421
InChI Key: DWIIGUFWEVLMON-UHFFFAOYSA-N
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Description

Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes an isoquinoline core, a ureido group, and an ethoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Introduction of the Ureido Group: The ureido group is introduced by reacting the isoquinoline derivative with an isocyanate, such as 4-ethoxyphenyl isocyanate, under mild conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ureido group, where nucleophiles such as amines or thiols can replace the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Formation of quinoline derivatives

    Reduction: Conversion to amine derivatives

    Substitution: Formation of substituted urea derivatives

Scientific Research Applications

Chemistry

In chemistry, methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(3-(4-methoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

This compound is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its complex structure and reactivity make it a valuable subject for further study and application.

Properties

IUPAC Name

methyl 7-[(4-ethoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-3-27-18-8-6-16(7-9-18)21-19(24)22-17-5-4-14-10-11-23(20(25)26-2)13-15(14)12-17/h4-9,12H,3,10-11,13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIIGUFWEVLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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